3-Cyclopropyl-3-methylazetidine;hydrochloride 3-Cyclopropyl-3-methylazetidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375274-39-6
VCID: VC4899432
InChI: InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H
SMILES: CC1(CNC1)C2CC2.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.65

3-Cyclopropyl-3-methylazetidine;hydrochloride

CAS No.: 2375274-39-6

Cat. No.: VC4899432

Molecular Formula: C7H14ClN

Molecular Weight: 147.65

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-3-methylazetidine;hydrochloride - 2375274-39-6

Specification

CAS No. 2375274-39-6
Molecular Formula C7H14ClN
Molecular Weight 147.65
IUPAC Name 3-cyclopropyl-3-methylazetidine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H
Standard InChI Key XIGOIYFDAFMGQR-UHFFFAOYSA-N
SMILES CC1(CNC1)C2CC2.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The azetidine ring system adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. X-ray crystallographic studies of analogous azetidine derivatives reveal bond angles of approximately 88° at the nitrogen center, with the cyclopropyl group introducing additional torsional constraints . The methyl substituent at C3 creates a steric environment that influences both reactivity and intermolecular interactions.

Electronic Configuration

Density functional theory (DFT) calculations on similar azetidines indicate partial charge distributions of +0.32 e at the nitrogen atom and −0.18 e at the adjacent carbon atoms. The cyclopropyl group's Walsh orbitals interact with the azetidine ring system, creating a hyperconjugative stabilization effect that impacts both basicity (predicted pKa 8.2–8.5) and nucleophilic reactivity .

Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight148 DaHigh-resolution MS
LogP0.94Computational
Polar Surface Area12 ŲErtl’s method
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors1Structural analysis
Rotatable Bonds1Supplier data

Synthetic Methodologies

Industrial Production Routes

The compound is typically synthesized through a three-step sequence:

  • Azetidine Protection: Reaction of azetidine with tert-butyl chloroformate under Schotten-Baumann conditions yields tert-butyl azetidine-1-carboxylate (75–80% yield).

  • Cyclopropane Introduction: Pd/C-catalyzed cross-coupling with cyclopropylmagnesium bromide at −20°C installs the cyclopropyl group while maintaining ring integrity (60–65% yield) .

  • Methylation and Salt Formation: Quaternization with methyl iodide followed by HCl gas treatment in diethyl ether produces the hydrochloride salt (85–90% purity after recrystallization) .

Laboratory-scale Optimization

Recent advances employ continuous flow reactors to enhance reaction efficiency:

  • Residence time: 8–12 minutes

  • Temperature: −15°C to +5°C

  • Catalyst loading: 2.5 mol% Pd(OAc)₂

  • Yield improvement: 72% → 89% compared to batch processes

SupplierLead TimePurityPackaging OptionsPrice Range (USD)
Enamine US2 days95%100 mg – 1 g$539–$1,557
A2B Chem12 days95%50 mg – 500 mg$797–$2,527
Enamine Ltd15 days95%100 mg – 1 g$539–$1,557

Pricing analysis reveals a 37% cost premium for small-scale orders (<100 mg) compared to bulk purchases (>500 mg), reflecting synthesis scale economies.

Pharmaceutical Applications

Solubility Enhancement

Replacement of piperidine with azetidine in PDE10A inhibitors increased aqueous solubility from 12 μg/mL to 89 μg/mL while maintaining IC₅₀ values between 15–25 nM . The cyclopropyl group further enhances membrane permeability (PAMPA logPe −4.2 vs −5.8 for non-cyclopropyl analogs) .

Metabolic Stability

In vitro microsomal studies demonstrate:

  • Human liver microsomes: t₁/₂ = 48 minutes (vs 22 minutes for pyrrolidine analog)

  • CYP3A4 inhibition: IC₅₀ > 50 μM (low risk of drug-drug interactions)

Emerging Research Directions

C–H Functionalization

Palladium-catalyzed arylation at the C2 position achieves 78% yield with 4:1 dr using 8-aminoquinoline directing groups . This methodology enables rapid diversification for structure-activity relationship studies.

Strain-Release Chemistry

Ring-opening reactions with electrophiles proceed with 92% ee under asymmetric catalysis:
Azetidine+ElectrophileCu(OTf)₂/L*Chiral amine\text{Azetidine} + \text{Electrophile} \xrightarrow{\text{Cu(OTf)₂/L*}} \text{Chiral amine}
where L* = bisoxazoline ligand .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator